molecular formula C10H13N5O3 B095514 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol CAS No. 17318-21-7

5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol

货号: B095514
CAS 编号: 17318-21-7
分子量: 251.24 g/mol
InChI 键: GQDCTRKQKKYCHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with an amino group at position 4 and a tetrahydrofuran (oxolan) ring at position 1. Its structural complexity suggests applications in medicinal chemistry, particularly as a nucleoside analog or kinase inhibitor. The iodine-substituted variant, (2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, is commercially available for research purposes, indicating its relevance in targeted drug discovery .

属性

IUPAC Name

5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-9-5-2-14-15(10(5)13-4-12-9)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDCTRKQKKYCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938334
Record name 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17318-21-7
Record name MLS002693673
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Deoxypentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Cyclization of Diaminopyrimidine Precursors

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclization reactions. A common approach involves treating 4,6-diaminopyrimidine-5-carbaldehyde with hydrazine hydrate under acidic conditions, forming the pyrazolo ring through intramolecular cyclization. The reaction is typically conducted in ethanol or acetic acid at 80–100°C for 6–12 hours.

Reaction Scheme:

4,6-Diaminopyrimidine-5-carbaldehyde+HydrazineEtOH, 80°CHClPyrazolo[3,4-d]pyrimidine+H2O\text{4,6-Diaminopyrimidine-5-carbaldehyde} + \text{Hydrazine} \xrightarrow[\text{EtOH, 80°C}]{\text{HCl}} \text{Pyrazolo[3,4-d]pyrimidine} + \text{H}_2\text{O}

The intermediate is then nitrated at the 4-position using fuming nitric acid, followed by reduction with hydrogen gas and palladium-on-carbon to introduce the amino group.

Functionalization of Preformed Pyrazolo[3,4-d]pyrimidines

Alternative methods start with commercially available pyrazolo[3,4-d]pyrimidine derivatives. For example, 3-iodopyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes Sonogashira coupling with propargyl alcohol to introduce alkynyl side chains, which are later oxidized or reduced to achieve desired substituents. This route is advantageous for introducing diversity at the 3-position but requires careful control of reaction conditions to avoid overfunctionalization.

Synthesis of the Sugar Moiety: 2-(Hydroxymethyl)oxolan-3-ol

Protection-Deprotection Strategies

The sugar component, a tetrahydrofuran derivative, is prepared from D-ribose through sequential protection steps:

  • Acetonide Formation: Ribose is treated with acetone and sulfuric acid to protect the 2,3-diol group.

  • Selective Benzylation: The primary hydroxyl group is benzylated using benzyl bromide and NaH.

  • Deprotection: The acetonide is removed via acidic hydrolysis, yielding 2-(hydroxymethyl)oxolan-3-ol.

Table 1: Key Steps in Sugar Synthesis

StepReagents/ConditionsYield (%)
Acetonide FormationAcetone, H₂SO₄, RT, 24h85
BenzylationBnBr, NaH, DMF, 0°C → RT78
Acidic HydrolysisHCl (1M), 60°C, 4h92

Glycosylation of the Heterocycle and Sugar

Vorbrüggen Glycosylation

The most widely used method involves silylating the heterocyclic base with hexamethyldisilazane (HMDS) and coupling it to the protected sugar using TMSOTf as a catalyst.

Procedure:

  • Silylation: 4-Aminopyrazolo[3,4-d]pyrimidine (1 eq) is refluxed with HMDS (3 eq) in anhydrous acetonitrile for 4h.

  • Coupling: The silylated base is reacted with 2-(hydroxymethyl)-3-benzyloxyoxolane (1.2 eq) and TMSOTf (0.1 eq) at 60°C for 8h.

  • Deprotection: The benzyl group is removed via hydrogenolysis (H₂, Pd/C, MeOH), yielding the final compound.

Yield: 68% (over three steps)

Mitsunobu Reaction

For stereoselective glycosylation, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the heterocycle with the sugar.

Reaction Scheme:

4-Aminopyrazolo[3,4-d]pyrimidine+2-(Hydroxymethyl)oxolan-3-olDEAD, PPh₃THF, 0°C → RTProduct\text{4-Aminopyrazolo[3,4-d]pyrimidine} + \text{2-(Hydroxymethyl)oxolan-3-ol} \xrightarrow[\text{DEAD, PPh₃}]{\text{THF, 0°C → RT}} \text{Product}

Yield: 54% (requires chromatographic purification)

Characterization and Analytical Data

Structural Confirmation

  • NMR (D₂O):

    • 1H^1\text{H}: δ 8.21 (s, 1H, H-2), 5.92 (d, J = 6.4 Hz, 1H, H-1'), 4.12–3.85 (m, 4H, sugar protons).

    • 13C^{13}\text{C}: δ 158.9 (C-4), 152.3 (C-6), 89.7 (C-1'), 72.4 (C-3').

  • HRMS: m/z 251.1154 [M+H]⁺ (calculated: 251.1158).

Challenges and Optimization

Regioselectivity in Glycosylation

The N1 vs. N2 glycosylation selectivity is influenced by the protecting groups on the sugar and the catalyst. Using bulky silyl groups (e.g., TBDMS) on the sugar’s 2′-OH improves N1 selectivity from 3:1 to 8:1.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may promote side reactions. Switching to THF reduces byproduct formation by 15% .

化学反应分析

Types of Reactions

5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the amino position .

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Properties

The compound exhibits significant anticancer activity, particularly as a RET (REarranged during Transfection) inhibitor. RET is known to play a critical role in certain types of lung cancers, and inhibitors targeting this pathway can be effective in treatment regimens. Research indicates that derivatives of 4-aminopyrazolo[3,4-d]pyrimidine, a component of this compound, have been shown to inhibit RET oncoprotein function, leading to reduced tumor growth in preclinical models .

Case Study: RET Inhibition
A study demonstrated that 4-aminopyrazolo[3,4-d]pyrimidine derivatives effectively inhibited RET activity in vitro, leading to apoptosis in cancer cell lines. This finding suggests that the hydroxymethyl oxolane group may enhance the bioavailability and efficacy of the parent compound .

Enzyme Inhibition

2.1 Protein Kinase Inhibitors

The compound has been identified as a potent inhibitor of several protein kinases, including BTK (Bruton’s tyrosine kinase) and CDK1/2 (cyclin-dependent kinases). These kinases are crucial for cell cycle regulation and signal transduction pathways involved in cancer progression and inflammation.

Data Table: Inhibition Profiles

Kinase Inhibition Type IC50 Value (µM)
BTKCompetitive0.5
CDK1Non-competitive0.8
SrcCompetitive0.6

This data illustrates the compound's potential as a therapeutic agent in conditions where these kinases are dysregulated, such as in various cancers and autoimmune diseases .

Neurological Applications

Research has suggested that the compound may also exhibit neuroprotective effects. The inhibition of specific kinases involved in neuroinflammation could lead to therapeutic strategies for neurodegenerative diseases.

Case Study: Neuroprotection
In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with derivatives of 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol resulted in reduced markers of inflammation and neuronal apoptosis . This suggests a potential application in treating conditions like Alzheimer’s disease.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies indicate that modifications to the oxolane structure can significantly enhance solubility and stability, which are vital for oral bioavailability.

Data Table: Pharmacokinetic Properties

Property Value
SolubilityHigh (in aqueous)
Half-life6 hours
Bioavailability>50%

These properties underscore the potential for this compound to be developed into a viable oral medication .

作用机制

The mechanism of action of 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . Additionally, the compound acts as a selective Cyclin K degrader, enhancing its cellular potency and selectivity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo[3,4-d]pyrimidine Family

Key Compounds and Features
Compound Name Core Structure Substituents/Modifications Key Properties
Target Compound Pyrazolo[3,4-d]pyrimidine - 4-Amino group
- Oxolan ring with hydroxymethyl and hydroxyl groups
High polarity, potential solubility in polar solvents
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) Pyrazolo[3,4-d]pyrimidine - 4-Imino group
- p-Tolyl group at position 1
Lower polarity due to aromatic p-tolyl substituent; potential for π-π interactions
(1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3) Pyrazolo[3,4-d]pyrimidine - Hydrazine group at position 4
- p-Tolyl group at position 1
Reactive hydrazine moiety; suitable for derivatization into heterocyclic systems
Lappaol D Pyrrolo[2,3-d]pyrimidinone - Oxolan-2-one ring
- Methoxy and hydroxyphenyl substituents
Distinct pyrrolopyrimidine core; natural product with potential antioxidant activity

Pharmacological and Physicochemical Comparisons

  • Solubility : The target compound’s hydroxymethyl and hydroxyl groups likely improve water solubility compared to p-tolyl-substituted analogues (e.g., compounds 2 and 3), which are more lipophilic .
  • The iodine-substituted variant may exhibit enhanced binding affinity due to halogen bonding .

生物活性

5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol is a compound of significant interest in medicinal chemistry due to its structural similarity to purine derivatives and its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a fused pyrazolo-pyrimidine ring system, which is known for its pharmacological properties. The presence of the hydroxymethyl group on the oxolane ring enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit RNA glycosidase activity, which is crucial in the context of certain bacterial infections. For instance, 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP), a related compound, has been identified as a potent inhibitor of Shiga toxin 1 (Stx1), which can lead to renal injury and hemolytic uremic syndrome .
  • Anticancer Properties : Pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Recent studies have demonstrated that derivatives can significantly inhibit the growth of cancer cell lines such as MCF-7 and HCT-116 with IC50 values ranging from 45 to 99 nM .

Case Study 1: Inhibition of Stx1

A study demonstrated that 4-APP effectively inhibits Stx1 by binding more tightly to the Stx1-ribosome complex than to the free enzyme. This uncompetitive inhibition suggests that similar compounds could be developed for therapeutic strategies against infections caused by enterohemorrhagic E. coli .

Case Study 2: Anticancer Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives revealed their potential as selective CDK inhibitors. A series of compounds were synthesized and tested against various cancer cell lines, showing promising cytotoxic effects. The most active compounds exhibited IC50 values significantly lower than those of standard treatments like sorafenib .

Data Tables

Biological Activity Compound Target IC50 (nM) Reference
Inhibition of Stx14-APPStx1-
Anticancer ActivityVariousCDK245 - 99

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine derivatives are often synthesized using dry acetonitrile or dichloromethane as solvents, with alkyl/aryl halides or isocyanates as reagents. Reaction optimization involves adjusting solvent polarity (e.g., acetonitrile for high dielectric constant), temperature (reflux vs. room temperature), and purification via recrystallization from polar solvents like ethanol. Characterization relies on IR (to confirm amine and hydroxyl groups) and ¹H NMR (to verify regioselectivity and stereochemistry) .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • IR Spectroscopy : Identify functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).
  • ¹H/¹³C NMR : Confirm substitution patterns on the pyrimidine and oxolane rings; integration ratios ensure correct stoichiometry.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Verify purity (>95% C, H, N content). Cross-referencing with synthetic intermediates (e.g., from ) is critical .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers at 2–8°C in a desiccator to prevent hydrolysis of the hydroxymethyl group.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Test antibacterial/antifungal activity using broth microdilution (MIC/MBC against S. aureus, E. coli). Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).
  • Dose-Response Curves : Use 3–5 log-fold dilutions (1–100 µg/mL) to determine IC₅₀ values. Include positive controls (e.g., ciprofloxacin for bacteria).
  • Mechanistic Studies : Employ fluorescence-based assays (e.g., DNA intercalation studies with ethidium bromide displacement) .

Q. How should data discrepancies in biological activity between studies be resolved?

  • Methodological Answer :

  • Control Variables : Standardize microbial strains (ATCC references), culture media (Mueller-Hinton agar), and incubation conditions (37°C, 24 hr).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates.
  • Replicate Validation : Repeat assays with independent compound batches to rule out synthesis-derived impurities. Cross-check with toxicity data (e.g., reports renal toxicity at ≥50 mg/kg in rodents) .

Q. What strategies are effective for optimizing regioselectivity in pyrazolo[3,4-d]pyrimidine derivatization?

  • Methodological Answer :

  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki couplings to minimize byproducts.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the pyrimidine C4 position.
  • Temperature Gradients : Lower temperatures (0–5°C) favor kinetic control, reducing undesired isomers. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can in vivo vs. in vitro experimental designs be balanced for pharmacokinetic studies?

  • Methodological Answer :

  • In Vivo : Use randomized block designs (e.g., ) with rodent models (n=6–8 per group). Administer via oral gavage (10–50 mg/kg) and collect plasma for LC-MS analysis (quantify AUC, Cmax).
  • In Vitro : Perform hepatic microsome assays (human/rat) to assess metabolic stability (CYP450 isoforms).
  • Data Integration : Apply compartmental modeling (e.g., WinNonlin) to predict bioavailability .

Data Analysis and Contradiction Management

Q. How can researchers address inconsistencies in synthetic yields reported across studies?

  • Methodological Answer :

  • Factor Screening : Use Design of Experiments (DoE) to test variables (solvent, catalyst loading, time).
  • Yield Normalization : Report yields relative to limiting reagent (mol%) and purity-adjusted values.
  • Byproduct Analysis : Employ HPLC-MS to identify side products (e.g., notes dimerization in dichloromethane reactions) .

Q. What methods validate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to 0.1 M HCl/NaOH (25°C, 24 hr) and analyze degradation products via UPLC-QTOF.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (Td >150°C indicates thermal stability).
  • Long-Term Stability : Store at 25°C/60% RH for 6 months; monitor purity monthly .

Tables for Key Data

Parameter Optimal Conditions Reference
Synthetic Yield (Pyrazolo Core)65–78% (acetonitrile, reflux)
MIC Against S. aureus8 µg/mL (95% CI: 6–10 µg/mL)
Plasma Half-Life (Rat)2.3 ± 0.4 hr (10 mg/kg, oral)
Thermal Decomposition (Td)182°C (TGA, N₂ atmosphere)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。